molecular formula C13H14F3NO2 B13659281 Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B13659281
M. Wt: 273.25 g/mol
InChI Key: VAOPZWOWUNKJEP-UHFFFAOYSA-N
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Description

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based small molecule characterized by a trifluoromethylphenyl substituent at the pyrrolidine nitrogen and a methyl ester group at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound of interest in medicinal chemistry, particularly for targeting hydrophobic binding pockets in enzymes or receptors . The pyrrolidine scaffold provides conformational rigidity, which can influence stereochemical interactions in biological systems.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)9-6-7-17(8-9)11-4-2-10(3-5-11)13(14,15)16/h2-5,9H,6-8H2,1H3

InChI Key

VAOPZWOWUNKJEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Formation of the pyrrolidine ring core.
  • Introduction of the 4-(trifluoromethyl)phenyl substituent at the nitrogen (position 1).
  • Installation of the methyl carboxylate group at position 3.
  • Control of stereochemistry to obtain the desired trans isomer.

These steps are often achieved via palladium-catalyzed cross-coupling, nucleophilic substitution, esterification, and enantioselective hydrogenation reactions.

Detailed Synthetic Routes and Conditions

Palladium-Catalyzed Cross-Coupling for Arylation

A common approach involves the Pd(0)-catalyzed coupling of a 3-substituted pyrrolidine ester with a 4-(trifluoromethyl)phenyl halide (e.g., iodide):

  • Reagents and Conditions:
    • 3-Pyrrolidine methyl ester (1.2 equivalents) dissolved in tetrahydrofuran (THF).
    • 4-(Trifluoromethyl)phenyl iodide (1.0 equivalent).
    • Tetrakis(triphenylphosphine)palladium(0) (5 mol%) as catalyst.
    • Reaction stirred at room temperature for 3 hours.
  • Work-up:
    • Dilution with diethyl ether, washing with saturated aqueous ammonium iodide, sodium bicarbonate, and brine.
    • Drying over sodium sulfate and concentration under reduced pressure.
  • Outcome:
    • Yields of the arylated intermediate up to 76% as a light yellow oil.
Ester Hydrolysis and Acid Formation
  • Hydrolysis of ester intermediates to corresponding carboxylic acids is achieved under mild basic conditions:
    • Aqueous sodium hydroxide (1–2 equivalents) in methanol or dioxane at room temperature for 18 hours.
    • Acidification with 3 M hydrochloric acid to precipitate the carboxylic acid.
    • Filtration and drying yield the acid as a white solid with 50–60% yield.
Reductive Alkylation and Debenzylation
  • Catalytic hydrogenation is used to remove benzyl protecting groups or to reduce intermediates:
Catalyst System Conditions Product Enantioselectivity / Yield Source
Ru(OAc)₂/(S)-Xyl-SEGPHOS H₂ (40 bar), MeOH, 30°C Debenzylated pyrrolidine >99.9% ee
Pd/C, ammonium formate MeOH, RT, 12 h N-H free pyrrolidine 97% yield
  • These steps are critical for obtaining the free amine or desired stereochemical configurations.
Cyclization and Ring Formation
  • Formation of the pyrrolidine ring can be achieved through cyclocondensation reactions of appropriate ketoesters and amines under acidic catalysis:
    • Use of triethyl orthoformate and p-toluenesulfonic acid at 60°C for 5 minutes, then room temperature for 1 hour.
    • This method facilitates the Paal-Knorr pyrrole synthesis and related heterocyclic ring formations.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Pd-catalyzed cross-coupling 3-pyrrolidine methyl ester, 4-CF₃-phenyl iodide, Pd(PPh₃)₄, THF, RT, 3 h Arylated pyrrolidine ester 76% yield
2 Ester hydrolysis NaOH (aq), MeOH or dioxane, RT, 18 h Pyrrolidine-3-carboxylic acid ~58% yield
3 Catalytic hydrogenation Ru(OAc)₂/(S)-Xyl-SEGPHOS or Pd/C, H₂, MeOH Debenzylated or N-H free pyrrolidine >97% yield, high enantioselectivity
4 Cyclocondensation (if needed) Triethyl orthoformate, p-TsOH, 60°C, 1 h Pyrrolidine ring formation or modification Efficient ring closure

Analysis of Preparation Methods

Yield and Purity

  • The Pd-catalyzed arylation step typically achieves yields between 70-80%, with high regioselectivity for the 4-(trifluoromethyl)phenyl substitution.
  • Ester hydrolysis and acid formation steps provide moderate yields (~50-60%) due to the sensitivity of intermediates.
  • Catalytic hydrogenation steps yield high purity free amines or debenzylated products with enantioselectivities exceeding 99% ee, critical for pharmaceutical applications.

Stereochemical Control

  • Use of chiral ligands such as (S)-Xyl-SEGPHOS in Ru-catalyzed hydrogenation ensures high enantiomeric excess, preserving the desired stereochemistry at the pyrrolidine ring.
  • The trans configuration of substituents is favored due to steric and electronic effects during ring formation and substitution.

Mechanistic Insights

  • The trifluoromethyl group exerts strong electron-withdrawing effects, lowering the LUMO energy of adjacent carbons and facilitating nucleophilic attack during coupling reactions.
  • The benzyl group influences regioselectivity by steric hindrance, directing substitution to specific positions on the pyrrolidine ring.
  • Solvent choice (e.g., methanol) enhances catalyst stability and reaction rates in hydrogenation steps.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Pd-catalyzed Arylation Pd(PPh₃)₄, 4-(CF₃)PhI, THF, RT 70–76 High regioselectivity, mild temp
Ester Hydrolysis NaOH (aq), MeOH or dioxane, RT, 18 h 50–60 Mild conditions to preserve ester
Catalytic Hydrogenation Ru(OAc)₂/(S)-Xyl-SEGPHOS or Pd/C, H₂, MeOH >97 High enantioselectivity
Cyclization (if applicable) Triethyl orthoformate, p-TsOH, 60°C, 1 h Variable For ring formation/modification

Research Outcomes and Applications

  • The described preparation methods have enabled the synthesis of this compound with high purity and stereochemical control, facilitating its use as a building block in medicinal chemistry.
  • Derivatives synthesized via these methods have shown promising biological activities, including antitumor effects in human colon cancer cell lines.
  • The compound’s unique trifluoromethyl substitution enhances its pharmacokinetic properties and binding affinity in biological targets, making it valuable for CNS disorder research and drug development.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

  • Compound 14{4,5} (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (): Key Differences: Incorporates a benzodioxolyl group and a urea-linked trifluoromethylphenyl moiety. The benzodioxolyl group increases aromatic surface area, which may improve π-π stacking interactions. Synthesis: Achieved 68% crude yield with >99% purity, suggesting robust synthetic accessibility despite structural complexity .
  • Compound 8 (): Methyl 1-(4-(4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)pyrrolidine-3-carboxylate: Key Differences: Replaces the trifluoromethylphenyl group with a triazolyl-tert-butylphenyl substituent. The tert-butyl group increases steric bulk, which may reduce membrane permeability relative to the trifluoromethyl group .

Piperidine and Azetidine Analogues

  • Compound 10 (): Methyl 1-(4-(4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate: Key Differences: Pyrrolidine replaced by piperidine (6-membered ring). However, this may reduce target selectivity due to less rigid spatial positioning of substituents .
  • Compound 14a (): Methyl 1-(4-(1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)benzyl)azetidine-3-carboxylate:

    • Key Differences : Azetidine (4-membered ring) instead of pyrrolidine.
    • Impact : Smaller ring size increases ring strain, which could limit synthetic scalability but improve binding kinetics in constrained active sites .

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Substituents LogP (Predicted) Synthetic Yield Purity
Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate Pyrrolidine Trifluoromethylphenyl, methyl ester ~2.1* Not reported Not reported
Compound 14{4,5} () Pyrrolidine Benzodioxolyl, urea-trifluoromethylphenyl ~1.8 68% >99%
Compound 8 () Pyrrolidine Triazolyl-tert-butylphenyl ~3.5 Not reported >95% (HPLC)
Compound 10 () Piperidine Triazolyl-tert-butylphenyl ~3.2 Not reported >95% (HPLC)

*Estimated using fragment-based methods; trifluoromethyl groups typically increase LogP by ~1.0.

Biological Activity

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound with significant biological activity, primarily due to its unique structural features. This compound contains a pyrrolidine ring and a trifluoromethyl substitution, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is C13H14F3NO2\text{C}_{13}\text{H}_{14}\text{F}_{3}\text{N}\text{O}_{2} and it has a molecular weight of 273.25 g/mol .

The trifluoromethyl group in this compound significantly influences its biological activity. This substitution enhances the compound's ability to penetrate cell membranes, facilitating interactions with various biological targets, including enzymes and receptors. The compound can modulate enzyme activities and signal transduction pathways, leading to diverse biological effects .

Pharmacological Applications

Research indicates that compounds with similar structures have been associated with various pharmacological activities:

  • Antidepressant Activity : Compounds containing trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake, suggesting potential applications in treating depression .
  • Antimicrobial Properties : Derivatives of pyrrolidine have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .
  • Enzyme Inhibition : The presence of the trifluoromethyl group can enhance the inhibitory effects on enzymes like reverse transcriptase, which is crucial in antiviral drug development .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights how modifications to the chemical structure can influence biological activity. For instance, altering the position of substituents on the phenyl ring can significantly affect potency. The para-position of the trifluoromethyl group has been shown to provide optimal activity compared to meta or ortho positions .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₄F₃NO₂Trifluoromethyl substitutionModulates enzyme activities
Methyl 4-(4-trifluoromethyl)phenylpyrrolidine-3-carboxylic acidC₁₃H₁₄F₃NO₂Lacks methyl group on pyrrolidine ringAltered reactivity
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylateC₁₄H₁₃F₃N₂O₂Contains cyano groupDifferent reactivity profile

Antidepressant Activity Study

A study examining the effects of trifluoromethyl-substituted compounds on serotonin uptake revealed that this compound exhibited enhanced inhibition compared to non-fluorinated analogs. This suggests its potential as a candidate for developing antidepressant medications .

Antibacterial Efficacy

In vitro evaluations of pyrrolidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics. This positions this compound as a promising lead compound for further development in antimicrobial therapies .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving:

  • Palladium-catalyzed coupling reactions to introduce the trifluoromethylphenyl group.
  • Esterification of the pyrrolidine carboxylic acid intermediate using methanol under acidic conditions.
  • Amide bond formation (if applicable) via coupling agents like HATU or EDCI, as seen in analogous syntheses of trifluoromethyl-containing pyrrolidine derivatives .
    Key steps include purification via silica gel chromatography and validation by LC-MS (e.g., m/z 754 [M+H]⁺) and HPLC retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LC-MS/HPLC : To confirm molecular weight (e.g., m/z 757 [M+H]⁺) and purity (retention time ~1.23–1.32 minutes under TFA-based conditions) .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry and confirm substitution patterns, particularly the trifluoromethyl group and ester moiety.
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL (rigorous refinement) and ORTEP-III for visualization .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, leveraging data from related trifluoromethyl-pyrrolidine derivatives (e.g., decomposition onset >200°C) .

Basic: How do the physicochemical properties (e.g., logP, hydrogen bonding) influence its reactivity?

Methodological Answer:

  • logP (3.3) : High lipophilicity suggests preferential solubility in organic solvents, impacting reaction solvent choice (e.g., DCM or THF over water) .
  • Hydrogen Bonding : The ester carbonyl and pyrrolidine nitrogen act as hydrogen bond acceptors (total acceptors: 6), influencing crystallization behavior and intermolecular interactions in solid-state studies .
  • Rotatable Bonds (3) : Flexibility may affect conformational stability during synthesis or biological assays .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., unreacted starting materials or side products like tert-butyl esters) and adjust stoichiometry .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., trifluoromethyl group introduction) to minimize decomposition.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency, referencing analogous patent protocols .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • Dynamic Effects : Check for restricted rotation of the trifluoromethylphenyl group, which may cause splitting in ¹H NMR. Use variable-temperature NMR to confirm .
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray data (e.g., bond lengths/angles from SHELXL-refined structures) .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computational models (e.g., Gaussian) to resolve ambiguities in stereochemistry .

Advanced: What strategies address crystallization challenges for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization, leveraging hydrogen-bonding motifs identified via graph set analysis (e.g., R₂²(8) patterns) .
  • Additives : Introduce trace morpholine derivatives (as in related compounds) to stabilize crystal lattice interactions .
  • Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for handling twinned crystals, common with flexible pyrrolidine rings .

Advanced: How to analyze and mitigate by-product formation in amidation steps?

Methodological Answer:

  • Mechanistic Studies : Use ¹⁹F NMR to track trifluoromethyl group stability under reaction conditions, identifying acidic protons that may lead to decomposition .
  • Coupling Agent Optimization : Compare HATU vs. DCC for amide bond formation efficiency, monitoring by LC-MS for unreacted acid intermediates .
  • Quenching Protocols : Introduce scavengers (e.g., polymer-bound trisamine) to trap excess reagents and simplify purification .

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